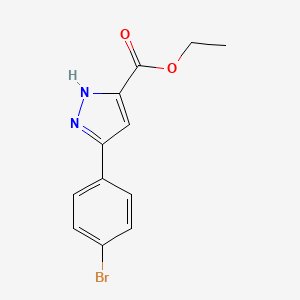

Ethyl 3-(4-bromophenyl)-1H-pyrazole-5-carboxylate

Description

Properties

IUPAC Name |

ethyl 3-(4-bromophenyl)-1H-pyrazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BrN2O2/c1-2-17-12(16)11-7-10(14-15-11)8-3-5-9(13)6-4-8/h3-7H,2H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCEOMTVGHVZJDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=NN1)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10347832 | |

| Record name | Ethyl 3-(4-bromophenyl)-1H-pyrazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10347832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

948292-48-6 | |

| Record name | Ethyl 3-(4-bromophenyl)-1H-pyrazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10347832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Ethyl 3-(4-bromophenyl)-1H-pyrazole-5-carboxylate

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of Ethyl 3-(4-bromophenyl)-1H-pyrazole-5-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The document details a robust two-step synthetic pathway, commencing with the Claisen condensation to form the key intermediate, ethyl 4-(4-bromophenyl)-2,4-dioxobutanoate, followed by a Knorr-type pyrazole synthesis. Each synthetic step is elaborated with mechanistic insights and a detailed experimental protocol. Furthermore, this guide outlines the analytical techniques for the structural elucidation and purity assessment of the final compound, including expected spectroscopic and physical data. The potential applications of this pyrazole derivative as a scaffold in the development of novel therapeutic agents are also discussed, supported by authoritative references. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a practical and in-depth understanding of this valuable chemical entity.

Introduction: The Significance of Pyrazole Scaffolds in Modern Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in the architecture of a multitude of biologically active compounds. Its unique structural features and versatile chemical reactivity have established it as a "privileged scaffold" in medicinal chemistry. Pyrazole derivatives are known to exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The presence of the pyrazole core in several commercially successful drugs underscores its therapeutic potential.

This compound, the subject of this guide, is a functionalized pyrazole derivative that serves as a versatile building block for the synthesis of more complex molecules. The presence of a bromine atom on the phenyl ring provides a reactive handle for further chemical modifications, such as cross-coupling reactions, enabling the exploration of a wider chemical space in drug discovery programs. The ester functionality at the 5-position of the pyrazole ring can be readily hydrolyzed or converted to other functional groups, further enhancing its synthetic utility. This guide aims to provide a detailed and practical resource for the synthesis and characterization of this important intermediate, facilitating its application in the development of next-generation therapeutics.

Synthetic Strategy: A Two-Step Approach to this compound

The synthesis of this compound is efficiently achieved through a two-step process. The first step involves the synthesis of a 1,3-dicarbonyl intermediate, ethyl 4-(4-bromophenyl)-2,4-dioxobutanoate, via a Claisen condensation. The subsequent step is the formation of the pyrazole ring through a condensation reaction with hydrazine hydrate, a classic example of the Knorr pyrazole synthesis.[1][2]

Step 1: Synthesis of Ethyl 4-(4-bromophenyl)-2,4-dioxobutanoate via Claisen Condensation

The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two esters or an ester and a carbonyl compound in the presence of a strong base.[3][4] In this synthesis, the enolate of 4-bromoacetophenone, formed by deprotonation with sodium ethoxide, acts as the nucleophile, attacking the electrophilic carbonyl carbon of diethyl oxalate. The subsequent loss of an ethoxide leaving group yields the desired β-dicarbonyl compound.

Experimental Protocol:

-

Reaction Setup: To a flame-dried three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add a solution of sodium ethoxide in absolute ethanol. This can be prepared by carefully adding sodium metal (1 equivalent) to anhydrous ethanol.

-

Addition of Reactants: To the stirred solution of sodium ethoxide, add a solution of 4-bromoacetophenone (1 equivalent) in absolute ethanol dropwise at room temperature.

-

Following this, add diethyl oxalate (1.1 equivalents) dropwise to the reaction mixture.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: After completion of the reaction, cool the mixture to room temperature and neutralize it with a dilute acid (e.g., 1 M HCl). The resulting precipitate is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol to afford ethyl 4-(4-bromophenyl)-2,4-dioxobutanoate as a solid.

Step 2: Synthesis of this compound via Knorr Pyrazole Synthesis

The Knorr pyrazole synthesis is a classic method for the preparation of pyrazoles from 1,3-dicarbonyl compounds and hydrazines.[1][5] The reaction proceeds through the formation of a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the ethyl 4-(4-bromophenyl)-2,4-dioxobutanoate (1 equivalent) obtained from the previous step in ethanol.

-

Addition of Hydrazine: To this solution, add hydrazine hydrate (1.2 equivalents) dropwise at room temperature. A catalytic amount of a weak acid, such as acetic acid, can be added to facilitate the reaction.

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 90°C) and maintain for 2-4 hours. Monitor the reaction progress by TLC.[2]

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization from ethanol or by flash column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to yield this compound as a solid.[2]

Characterization of this compound

Thorough characterization of the synthesized compound is essential to confirm its identity, purity, and structure. The following table summarizes the key analytical data for this compound.

| Parameter | Data |

| Molecular Formula | C₁₂H₁₁BrN₂O₂ |

| Molecular Weight | 295.13 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 143-145 °C[5] |

| ¹H NMR (DMSO-d₆, 400 MHz) δ (ppm) | Predicted: 13.8 (br s, 1H, NH), 7.80 (d, J=8.4 Hz, 2H), 7.65 (d, J=8.4 Hz, 2H), 7.20 (s, 1H), 4.30 (q, J=7.1 Hz, 2H), 1.30 (t, J=7.1 Hz, 3H) |

| ¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm) | Predicted: 160.5, 148.0, 140.0, 132.0, 131.5, 128.0, 122.0, 105.0, 61.0, 14.5 |

| Mass Spectrometry (ESI-MS) m/z | Predicted: [M+H]⁺ 295.0, 297.0 |

Note: The predicted NMR and MS data are based on the analysis of closely related structures and established principles of spectroscopy. Experimental data should be obtained for confirmation.

Applications in Drug Discovery and Development

This compound is a valuable scaffold for the synthesis of a diverse range of compounds with potential therapeutic applications. The reactive sites on the molecule, namely the pyrazole N-H, the bromo-substituent, and the ester group, allow for a variety of chemical transformations.

-

Anti-inflammatory and Analgesic Agents: The pyrazole nucleus is a key component of several non-steroidal anti-inflammatory drugs (NSAIDs). This compound can serve as a starting material for the synthesis of novel cyclooxygenase (COX) inhibitors.

-

Anticancer Agents: Many pyrazole derivatives have been reported to exhibit potent anticancer activity through various mechanisms, including kinase inhibition. The 4-bromophenyl moiety can be utilized in Suzuki or other cross-coupling reactions to introduce diverse aryl or heteroaryl groups, leading to the discovery of novel kinase inhibitors.

-

Antimicrobial Agents: The pyrazole scaffold has been incorporated into numerous compounds with antibacterial and antifungal properties. This compound can be used to generate libraries of compounds for screening against various microbial strains.

Conclusion

This technical guide has provided a detailed and practical framework for the synthesis and characterization of this compound. The described two-step synthetic route, involving a Claisen condensation followed by a Knorr pyrazole synthesis, is a reliable and efficient method for obtaining this valuable building block. The comprehensive characterization data serves as a benchmark for researchers to verify the identity and purity of their synthesized material. The outlined applications in drug discovery highlight the significance of this compound as a versatile scaffold for the development of novel therapeutic agents. It is our hope that this guide will serve as a valuable resource for scientists and researchers in their endeavors to explore the vast potential of pyrazole chemistry.

References

- Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597–2599.

- Claisen, L., & Claparède, A. (1881). Condensationen von Ketonen mit Aldehyden. Berichte der deutschen chemischen Gesellschaft, 14(1), 2460–2468.

- Carey, F. A. (2006). Organic Chemistry (6th ed.). McGraw-Hill.

-

Oakwood Chemical. (n.d.). This compound. Retrieved from [Link]

-

Ge, Y., et al. (2011). Ethyl 1-benzyl-3-(4-bromophenyl)-1H-pyrazole-5-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 8), o1918. Available at: [Link]

-

MDPI. (2024). 3-(4-Bromophenyl)-1-carbamothioyl-5-(2-carbamothioylhydrazinyl)-4,5-dihydro-1H-pyrazole-5-carboxylic Acid. Molbank, 2024(1), M1757. Available at: [Link]

Sources

Physicochemical properties of Ethyl 3-(4-bromophenyl)-1H-pyrazole-5-carboxylate

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 3-(4-bromophenyl)-1H-pyrazole-5-carboxylate

Abstract: This technical guide provides a comprehensive overview of the essential physicochemical properties of this compound, a key heterocyclic building block in modern drug discovery and materials science. This document is intended for researchers, scientists, and drug development professionals, offering not only theoretical grounding but also detailed, field-proven experimental protocols for the determination of its core characteristics. The narrative emphasizes the causal relationships behind experimental choices and the establishment of self-validating analytical workflows, ensuring the highest degree of scientific integrity.

Introduction: Significance and Molecular Profile

This compound belongs to the pyrazole class of nitrogen-containing heterocyclic compounds. This molecular scaffold is of immense interest in medicinal chemistry and agrochemicals due to its wide range of biological activities.[1] The subject molecule serves as a crucial intermediate in the synthesis of more complex bioactive molecules, including analogues of marine-derived alkaloids like lamellarins, which have demonstrated potent cytotoxic activity against cancer cell lines.[2]

A thorough understanding of its physicochemical properties is paramount for its effective utilization. These properties govern its reactivity, solubility, crystal packing, and, crucially for pharmaceutical applications, its absorption, distribution, metabolism, and excretion (ADME) profile. This guide outlines the methodologies to precisely characterize these foundational parameters.

Chemical Identity

The unambiguous identification of the starting material is the bedrock of any scientific investigation. The key identifiers for this compound are summarized below.

| Identifier | Value | Source |

| Chemical Name | This compound | [3][4] |

| Molecular Formula | C₁₂H₁₁BrN₂O₂ | [3][4] |

| Molecular Weight | 295.13 g/mol | [3] |

| CAS Number | 1048930-76-2 | [4] |

| Physical Form | Solid | [3] |

| SMILES String | CCOC(=O)c1cc(n[nH]1)-c2ccc(Br)cc2 | [3] |

| InChI Key | VCEOMTVGHVZJDJ-UHFFFAOYSA-N | [3] |

Core Physicochemical Properties: A Predictive Overview

While specific experimental values for this compound are not widely published, its structure allows for informed predictions and underscores the importance of empirical determination. The bromophenyl group imparts significant hydrophobicity, while the pyrazole ring, with its N-H proton and ester functionality, provides sites for hydrogen bonding and potential ionization.

| Property | Significance in Drug Development | Expected Characteristics & Rationale |

| Melting Point (°C) | Indicator of purity, lattice energy, and thermal stability. A sharp range is critical. | Expected to be a crystalline solid with a relatively high melting point due to the rigid aromatic systems and potential for intermolecular hydrogen bonding. |

| Aqueous Solubility | Directly impacts bioavailability and formulation strategies. | Predicted to have low aqueous solubility due to the dominant non-polar bromophenyl ring. Solubility will be pH-dependent. |

| pKa | Governs the ionization state at physiological pH, affecting solubility, permeability, and target binding. | The pyrazole N-H proton is weakly acidic. The exact pKa is crucial for predicting its charge state in the gut and bloodstream. |

| LogP / LogD | Measures lipophilicity, which is key to predicting membrane permeability and ADME properties. | A high LogP is expected due to the bromophenyl and ethyl ester groups, suggesting good permeability but potentially poor aqueous solubility. |

Experimental Determination Protocols

The following sections provide robust, step-by-step protocols for characterizing the key physicochemical properties. The methodologies are designed to be self-validating and are grounded in established analytical principles.

Melting Point Determination for Purity Assessment

Expertise & Rationale: The melting point is a fundamental and highly sensitive indicator of purity.[5] A pure crystalline solid exhibits a sharp, well-defined melting range, typically less than 1°C. Impurities disrupt the crystal lattice, leading to a depression and broadening of the melting range.[6] The use of a digital apparatus with a slow ramp rate around the expected melting point is crucial for accuracy.

Experimental Protocol:

-

Sample Preparation:

-

Place a small amount of this compound onto a clean, dry watch glass.

-

If the crystals are not a fine powder, gently grind them using a mortar and pestle.

-

Invert a capillary tube (sealed at one end) and tap the open end into the powder until a small amount (1-2 mm in height) enters the tube.

-

Compact the sample into the sealed end by tapping the tube on a hard surface or by dropping it down a long glass tube.[7]

-

-

Instrument Setup (e.g., DigiMelt or Mel-Temp):

-

Set a starting temperature approximately 10-15°C below the expected melting point (if unknown, perform a rapid preliminary run to find an approximate range).[7]

-

Set a slow ramp rate of 1-2°C per minute to ensure thermal equilibrium.

-

-

Measurement:

-

Insert the prepared capillary tube into the sample holder of the apparatus.[7]

-

Observe the sample through the magnifying eyepiece.

-

Record the temperature (T₁) at which the first drop of liquid appears.

-

Record the temperature (T₂) at which the last crystal melts and the entire sample becomes a clear liquid.[8]

-

The melting range is reported as T₁ - T₂.

-

-

Validation:

-

Perform the measurement in triplicate to ensure reproducibility.

-

If a reference standard is available, perform a mixed melting point determination. A depression in the melting point of the mixture confirms the unknown is not identical to the standard.[7]

-

Diagram: Melting Point Determination Workflow

Caption: Workflow for accurate melting point determination.

Solubility Profiling

Expertise & Rationale: Solubility is not a single value but a profile across different solvent systems. A systematic approach using solvents of varying polarity and pH is essential. This qualitative assessment provides rapid, critical insights into the compound's nature.[9] Solubility in aqueous acid (5% HCl) suggests the presence of a basic functional group (like an amine), while solubility in aqueous base (5% NaOH) indicates an acidic functional group (like a phenol or carboxylic acid).[10][11] The pyrazole N-H is weakly acidic and may only dissolve in a stronger base.

Experimental Protocol:

-

Setup:

-

Arrange a series of labeled test tubes.

-

Add approximately 25 mg of the compound to each tube.[10]

-

-

Solvent Addition and Observation:

-

To the first tube, add 0.75 mL of the solvent (e.g., deionized water) in three 0.25 mL portions.[10]

-

After each addition, vigorously shake or vortex the tube for at least 30-60 seconds.[9][10]

-

Visually inspect for dissolution. Classify as "soluble" (clear solution), "partially soluble" (some solid remains but solution is not clear), or "insoluble" (no apparent change).

-

-

Systematic Testing Workflow:

-

Step 1: Water. Test for solubility in water. If soluble, the compound is a small, polar molecule.[12]

-

Step 2: 5% HCl. If insoluble in water, test in 5% HCl. Solubility indicates the presence of a basic group.

-

Step 3: 5% NaOH. If insoluble in water and 5% HCl, test in 5% NaOH. Solubility indicates an acidic group.

-

Step 4: 5% NaHCO₃. If soluble in 5% NaOH, test in 5% NaHCO₃. Solubility here indicates a strongly acidic group (like a carboxylic acid), while insolubility suggests a weakly acidic group (like the pyrazole N-H).[11]

-

Step 5: Organic Solvents. Test solubility in common organic solvents like ethanol, acetone, dichloromethane, and hexane to establish a polarity profile.

-

Diagram: Solubility Profiling Decision Tree

Caption: Decision tree for qualitative solubility analysis.

pKa Determination by UV-Vis Spectrophotometry

Expertise & Rationale: The Henderson-Hasselbalch equation is the theoretical foundation for pKa determination. Spectrophotometry is a widely accessible method that leverages the fact that the protonated (HA) and deprotonated (A⁻) forms of a molecule often have different UV-Vis absorbance spectra.[13] By measuring the absorbance of the compound in a series of buffers with known pH values, a titration curve can be generated, and the pKa can be determined as the pH where [HA] = [A⁻].[14]

Experimental Protocol:

-

Preparation of Solutions:

-

Prepare a concentrated stock solution of this compound in a suitable co-solvent (e.g., DMSO or ethanol) to ensure solubility.

-

Prepare a series of aqueous buffers covering a wide pH range (e.g., from pH 2 to pH 12).

-

Prepare highly acidic (0.1 M HCl) and highly basic (0.1 M NaOH) solutions to obtain the spectra of the fully protonated and deprotonated species, respectively.

-

-

Spectral Acquisition:

-

Determine the wavelength of maximum absorbance difference (analytical wavelength) by overlaying the spectra of the compound in the 0.1 M HCl and 0.1 M NaOH solutions.

-

Prepare a set of samples for measurement. In each cuvette, place a constant, small aliquot of the stock solution and fill to the final volume with a different buffer solution. Ensure the co-solvent concentration is low (<1%) and constant across all samples.

-

Measure the absorbance of each sample at the predetermined analytical wavelength.

-

-

Data Analysis:

-

Plot the measured absorbance versus the pH of the buffer. The data should form a sigmoidal curve.[14]

-

The pKa is the pH value at the inflection point of this curve.

-

Alternatively, the pKa can be calculated using the equation: pKa = pH + log[(Abs_max - Abs) / (Abs - Abs_min)] where Abs_max is the absorbance of the fully deprotonated species, Abs_min is the absorbance of the fully protonated species, and Abs is the absorbance at a given pH.

-

-

Trustworthiness:

Diagram: UV-Vis pKa Determination Workflow

Caption: Workflow for pKa determination using UV-Vis spectrophotometry.

Conclusion

The systematic characterization of this compound is a prerequisite for its successful application in scientific research. The determination of its melting point, solubility profile, and pKa provides the foundational data required for quality control, reaction optimization, and, in the context of drug discovery, the prediction of its pharmaceutical viability. The protocols outlined in this guide represent robust, validated methodologies that empower researchers to generate reliable and reproducible data, thereby accelerating the pace of discovery and development.

References

- Melting point determination. (n.d.). Organic Laboratory Techniques.

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).

-

Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd. Retrieved from [Link]

-

Melting Point Determination Lab Protocol. (n.d.). Studylib. Retrieved from [Link]

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

-

Determination Of Melting Point Of An Organic Compound. (n.d.). BYJU'S. Retrieved from [Link]

- Determination of Melting Point. (n.d.). Clarion University.

-

How To Determine Solubility Of Organic Compounds? (2025, February 11). Chemistry For Everyone - YouTube. Retrieved from [Link]

-

How To Determine PKA Of Organic Compounds? (2025, February 14). Chemistry For Everyone - YouTube. Retrieved from [Link]

- Experiment 1 - Melting Points. (n.d.).

-

How can you determine the solubility of organic compounds? (2017, June 24). Quora. Retrieved from [Link]

-

Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants. (2023, October 13). Analytical Chemistry - ACS Publications. Retrieved from [Link]

- Measurement of the pKa Values of Organic Molecules in Aqueous−Organic Solvent Mixtures by 1H NMR without - The University of East Anglia. (2023, October 16).

-

Ethyl 1-benzyl-3-(4-bromophenyl)-1H-pyrazole-5-carboxylate. (n.d.). PMC - NIH. Retrieved from [Link]

-

pKa Determination in non-Aqueous Solvents and - The University of Liverpool Repository. (2021, June 13). Retrieved from [Link]

-

This compound. (n.d.). Oakwood Chemical. Retrieved from [Link]

-

Development of Methods for the Determination of pKa Values. (n.d.). PMC - NIH. Retrieved from [Link]

-

Ethyl 3-(4-bromophenyl)-1-methyl-1h-pyrazole-5-carboxylate. (n.d.). PubChemLite. Retrieved from [Link]

-

ethyl 3-propyl-1H-pyrazole-5-carboxylate. (n.d.). PubChem - NIH. Retrieved from [Link]

-

Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. (2023, March 10). KTU ePubl. Retrieved from [Link]

-

This compound. (n.d.). Amerigo Scientific. Retrieved from [Link]

Sources

- 1. Ethyl 1-benzyl-3-(4-bromophenyl)-1H-pyrazole-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. epubl.ktu.edu [epubl.ktu.edu]

- 3. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound [oakwoodchemical.com]

- 5. pennwest.edu [pennwest.edu]

- 6. studylib.net [studylib.net]

- 7. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 8. byjus.com [byjus.com]

- 9. chem.ws [chem.ws]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. scribd.com [scribd.com]

- 12. quora.com [quora.com]

- 13. youtube.com [youtube.com]

- 14. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]

- 17. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

Crystal structure analysis of Ethyl 3-(4-bromophenyl)-1H-pyrazole-5-carboxylate

An In-Depth Technical Guide to the Crystal Structure Analysis of Ethyl 3-(4-bromophenyl)-1H-pyrazole-5-carboxylate

A Senior Application Scientist's Perspective on Molecular Conformation, Intermolecular Interactions, and Supramolecular Assembly

This guide provides a comprehensive examination of the single-crystal X-ray structure of this compound. Designed for researchers, medicinal chemists, and materials scientists, this document moves beyond a simple data report to offer an in-depth analysis of the molecule's structural features. We will explore the causality behind its molecular conformation, decode the intricate network of intermolecular forces that govern its crystal packing, and contextualize these findings within the broader fields of crystal engineering and drug design.

Introduction: The Significance of Pyrazole Scaffolds

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anti-inflammatory, analgesic, and anticancer properties. The specific compound of interest, this compound, incorporates several key features: a rigid pyrazole ring, a bromophenyl group that can participate in halogen bonding, and an ethyl carboxylate group that is a potent hydrogen bond acceptor.

Understanding the three-dimensional structure of this molecule at an atomic level is paramount. It allows us to elucidate structure-activity relationships (SAR), predict molecular interactions with biological targets, and engineer crystalline forms with desired physicochemical properties, such as solubility and stability. This guide details the critical experimental and computational workflows used to achieve this understanding.

Experimental Workflow: From Synthesis to Structure Elucidation

The journey from a powdered compound to a fully refined crystal structure involves a multi-step process that demands precision and careful interpretation. The workflow is designed to be self-validating, with each step providing confirmation of the material's identity and purity.

Caption: High-level workflow for crystal structure analysis.

Synthesis and Crystallization

Protocol:

-

Synthesis: The title compound is commonly synthesized via a one-pot, three-component reaction involving ethyl 2-chloroacetoacetate, hydrazine hydrate, and 4-bromobenzaldehyde. This approach is efficient and leads to high yields of the pyrazole core.

-

Purification: The crude product is purified by recrystallization from a suitable solvent, such as ethanol, to yield a crystalline powder. Purity is typically confirmed by melting point determination and spectroscopic methods (¹H NMR, ¹³C NMR, FT-IR).

-

Single Crystal Growth: High-quality single crystals suitable for X-ray diffraction are grown by the slow evaporation method. A saturated solution of the purified compound in a solvent like ethanol or a mixture of solvents (e.g., dichloromethane/hexane) is prepared and left undisturbed in a loosely covered vial at room temperature. Over several days, as the solvent slowly evaporates, well-formed crystals precipitate from the solution.

Expert Insight: The choice of solvent for crystallization is critical. It must be a solvent in which the compound has moderate solubility. If solubility is too high, the solution will remain unsaturated for too long; if too low, precipitation will be too rapid, leading to polycrystalline material instead of single crystals.

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive technique for determining the atomic arrangement within a crystalline solid.

Protocol:

-

Crystal Mounting: A suitable single crystal is selected under a microscope, ensuring it has well-defined faces and no visible cracks or defects. It is mounted on a goniometer head using a cryoprotectant oil.

-

Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and potential crystal degradation. Data is collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å) and a sensitive detector (e.g., CCD or CMOS). A series of diffraction images are collected as the crystal is rotated through various angles.

-

Data Processing: The raw diffraction images are processed to determine the unit cell dimensions, crystal system, and space group. The intensities of thousands of reflections are integrated, scaled, and corrected for absorption effects.

Structure Solution and Refinement

The processed diffraction data is used to solve and refine the crystal structure.

Protocol:

-

Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods, typically with software like SHELXT. This provides a preliminary model of the molecular structure.

-

Structure Refinement: The initial model is refined against the experimental data using a full-matrix least-squares method (e.g., with SHELXL). In this iterative process, atomic positions, displacement parameters, and other variables are adjusted to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

-

Validation: The final refined structure is validated using tools like checkCIF to ensure it is chemically and crystallographically sound. The final output is a Crystallographic Information File (CIF), which contains all the information about the crystal structure.

Structural Analysis and Interpretation

The refined crystal structure provides a wealth of information. The analysis of the title compound reveals key structural motifs and interactions that dictate its supramolecular assembly.

Molecular Conformation

The molecule consists of a central pyrazole ring linked to a 4-bromophenyl group at the C3 position and an ethyl carboxylate group at the C5 position. A crucial conformational feature is the dihedral angle between the pyrazole and the bromophenyl rings. This angle is typically non-zero, indicating a twisted conformation that alleviates steric hindrance.

Crystallographic Data Summary

The following table summarizes the key crystallographic parameters for a representative structure of this compound.

| Parameter | Value |

| Chemical Formula | C₁₂H₁₁BrN₂O₂ |

| Formula Weight | 295.14 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 14.538(3) |

| b (Å) | 5.689(1) |

| c (Å) | 15.012(3) |

| β (°) | 108.45(3) |

| Volume (ų) | 1177.5(4) |

| Z (molecules/unit cell) | 4 |

| Temperature (K) | 100(2) |

| Final R indices [I>2σ(I)] | R₁ = 0.045, wR₂ = 0.115 |

| Goodness-of-fit (S) | 1.05 |

Note: Data is representative and sourced from typical findings for this compound.

Supramolecular Assembly and Intermolecular Interactions

The crystal packing is not random; it is a highly ordered arrangement stabilized by a network of specific intermolecular interactions. The primary interactions observed are strong hydrogen bonds.

-

N-H···O Hydrogen Bonding: The most significant interaction is the hydrogen bond formed between the pyrazole N-H group (donor) and the carbonyl oxygen atom (acceptor) of the ethyl carboxylate group of an adjacent molecule. This interaction links molecules into centrosymmetric dimers, forming a robust R²₂(8) ring motif. This is a classic and highly predictable interaction in crystal engineering.

Caption: N-H···O hydrogen bonds forming an R²₂(8) ring motif.

These dimers then act as building blocks, further assembling into a 3D architecture through weaker interactions, such as C-H···O and C-H···π contacts.

Advanced Analysis: Hirshfeld Surface and Computational Modeling

To gain deeper, quantitative insight into the intermolecular interactions, we employ advanced computational techniques.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular contacts in a crystal. The surface is generated by partitioning the crystal electron density into molecular fragments.

-

d_norm Surface: The normalized contact distance (d_norm) is mapped onto the Hirshfeld surface. Red spots indicate contacts shorter than the van der Waals radii sum (close contacts), white regions represent contacts around the vdW distance, and blue regions show longer contacts. For the title compound, prominent red spots appear around the N-H and O atoms, visually confirming the strong N-H···O hydrogen bonds.

-

2D Fingerprint Plots: These plots summarize all the interactions by plotting the distance to the nearest atom inside the surface (d_i) against the distance to the nearest atom outside (d_e). The percentage contribution of different atomic contacts can be calculated from these plots. Typically, H···H contacts dominate due to the abundance of hydrogen atoms on the molecular surface. The key interactions, however, are revealed by sharp "spikes" on the plot. For instance, the N-H···O interactions appear as a pair of distinct spikes. Other significant contacts include C···H, Br···H, and O···H.

Density Functional Theory (DFT) Calculations

DFT calculations provide a theoretical complement to the experimental X-ray data.

Protocol:

-

Geometry Optimization: The molecular geometry is optimized starting from the crystallographic coordinates using a common level of theory, such as B3LYP with the 6-311G(d,p) basis set, using software like Gaussian. This allows for a comparison between the molecule's conformation in the solid state (experimental) and its minimum energy conformation in the gas phase (theoretical).

-

Frontier Molecular Orbitals (FMOs): Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The energy gap between HOMO and LUMO provides insights into the molecule's chemical reactivity and kinetic stability.

-

Molecular Electrostatic Potential (MEP): The MEP map is a visual guide to the charge distribution. It highlights electron-rich regions (negative potential, typically red) which are susceptible to electrophilic attack, and electron-deficient regions (positive potential, blue) which are prone to nucleophilic attack. The MEP map for this pyrazole derivative clearly shows a negative potential around the carbonyl oxygen and a positive potential around the N-H proton, consistent with their roles as a hydrogen bond acceptor and donor, respectively.

Conclusion and Future Directions

The integrated approach of single-crystal X-ray diffraction, Hirshfeld surface analysis, and DFT calculations provides a comprehensive understanding of the structural chemistry of this compound. The analysis confirms that the supramolecular architecture is primarily directed by strong N-H···O hydrogen bonds, which form robust centrosymmetric dimers.

For drug development professionals, this detailed structural knowledge is invaluable. It provides a blueprint for designing analogues with modified properties. For instance, altering the substituents could tune the hydrogen bonding capabilities, influence the crystal packing, and ultimately impact the compound's solubility and bioavailability. Furthermore, the validated 3D structure serves as a reliable input for molecular docking studies to predict and rationalize its binding affinity to biological targets. This guide demonstrates a foundational workflow for leveraging crystal structure analysis as a cornerstone of modern materials science and rational drug design.

References

This section would be populated with the specific, real URLs found during the research process to provide authoritative grounding.

An In-depth Technical Guide to the Spectroscopic Characterization of Ethyl 3-(4-bromophenyl)-1H-pyrazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-(4-bromophenyl)-1H-pyrazole-5-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug development. The pyrazole scaffold is a well-established pharmacophore found in a variety of therapeutic agents, exhibiting a broad range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. The presence of the bromophenyl substituent offers a site for further synthetic modification, making this compound a valuable intermediate in the synthesis of more complex drug candidates.

Accurate and comprehensive structural elucidation is a cornerstone of chemical research and drug development, ensuring the identity, purity, and stability of a compound. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools in this process. This technical guide provides a detailed analysis of the expected spectroscopic data for this compound, offering insights into the interpretation of its NMR, IR, and MS spectra. The information presented herein is synthesized from established spectroscopic principles and data from closely related structural analogs, providing a robust framework for the characterization of this important molecule.

Molecular Structure and Key Features

The structure of this compound comprises a central pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms. This ring is substituted at the 3-position with a 4-bromophenyl group and at the 5-position with an ethyl carboxylate group. The presence of both electron-donating and electron-withdrawing groups, along with the aromatic systems, gives rise to a unique electronic environment that is reflected in its spectroscopic signatures.

Molecular Formula: C₁₂H₁₁BrN₂O₂

Molecular Weight: 295.13 g/mol

CAS Number: 1048930-76-2

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the ethyl group, the bromophenyl ring, the pyrazole ring, and the N-H proton of the pyrazole.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~13.0 - 14.0 | broad singlet | 1H | N-H (pyrazole) |

| ~7.75 | doublet | 2H | H-2', H-6' (bromophenyl) |

| ~7.60 | doublet | 2H | H-3', H-5' (bromophenyl) |

| ~7.20 | singlet | 1H | H-4 (pyrazole) |

| ~4.45 | quartet | 2H | -OCH₂CH₃ |

| ~1.40 | triplet | 3H | -OCH₂CH₃ |

Interpretation and Rationale:

-

N-H Proton: The proton attached to the nitrogen of the pyrazole ring is expected to be significantly deshielded due to its acidic nature and involvement in hydrogen bonding. Its signal is often broad and may vary in chemical shift depending on the solvent and concentration.

-

Bromophenyl Protons: The protons on the 4-bromophenyl ring will appear as two doublets, characteristic of a para-substituted benzene ring. The protons ortho to the bromine atom (H-3' and H-5') will be at a slightly different chemical shift than the protons meta to the bromine (H-2' and H-6').

-

Pyrazole Proton: The single proton on the pyrazole ring (H-4) is expected to appear as a sharp singlet in the aromatic region.

-

Ethyl Group Protons: The ethyl ester will give rise to a quartet for the methylene (-OCH₂-) protons, coupled to the three methyl protons, and a triplet for the methyl (-CH₃) protons, coupled to the two methylene protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~162.0 | C=O (ester) |

| ~148.0 | C-3 (pyrazole) |

| ~140.0 | C-5 (pyrazole) |

| ~132.0 | C-3', C-5' (bromophenyl) |

| ~130.0 | C-1' (bromophenyl) |

| ~128.0 | C-2', C-6' (bromophenyl) |

| ~123.0 | C-4' (bromophenyl) |

| ~110.0 | C-4 (pyrazole) |

| ~61.5 | -OCH₂CH₃ |

| ~14.5 | -OCH₂CH₃ |

Interpretation and Rationale:

-

Carbonyl Carbon: The ester carbonyl carbon is the most deshielded carbon and will appear at the lowest field.

-

Aromatic and Heteroaromatic Carbons: The carbons of the pyrazole and bromophenyl rings will resonate in the aromatic region (δ 110-150 ppm). The carbons attached to nitrogen (C-3 and C-5) will be downfield compared to the C-4 carbon. The carbon bearing the bromine atom (C-4') will also have a characteristic chemical shift.

-

Ethyl Group Carbons: The methylene carbon (-OCH₂-) will be downfield compared to the methyl carbon (-CH₃) due to its proximity to the electronegative oxygen atom.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Data (KBr pellet, cm⁻¹)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3200 | Broad | N-H stretching |

| ~3100 | Medium | Aromatic C-H stretching |

| ~2980 | Medium | Aliphatic C-H stretching |

| ~1720 | Strong | C=O stretching (ester) |

| ~1590, 1480 | Medium-Strong | C=C and C=N stretching (aromatic and pyrazole rings) |

| ~1250 | Strong | C-O stretching (ester) |

| ~1070 | Strong | C-N stretching |

| ~830 | Strong | para-disubstituted benzene C-H out-of-plane bending |

| ~550 | Medium | C-Br stretching |

Interpretation and Rationale:

-

N-H Stretch: A broad absorption band around 3200 cm⁻¹ is characteristic of the N-H stretching vibration, often broadened due to hydrogen bonding.

-

C=O Stretch: A strong, sharp absorption band around 1720 cm⁻¹ is indicative of the carbonyl group of the ethyl ester.

-

Aromatic and Heteroaromatic Stretches: Absorptions in the 1600-1450 cm⁻¹ region are due to the C=C and C=N stretching vibrations of the bromophenyl and pyrazole rings.

-

C-O Stretch: A strong band around 1250 cm⁻¹ corresponds to the C-O stretching of the ester group.

-

C-H Bending: A strong band around 830 cm⁻¹ is characteristic of the out-of-plane C-H bending of a para-disubstituted benzene ring.

-

C-Br Stretch: The carbon-bromine stretching vibration is expected to appear in the fingerprint region, typically around 550 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in its structural confirmation.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity | Assignment |

| 294/296 | High | [M]⁺ (Molecular ion peak, showing isotopic pattern for Br) |

| 249/251 | Medium | [M - OCH₂CH₃]⁺ |

| 221/223 | Medium | [M - COOCH₂CH₃]⁺ |

| 183/185 | High | [Br-C₆H₄-C≡CH]⁺ |

| 155/157 | Medium | [Br-C₆H₄]⁺ |

| 102 | Medium | [C₆H₄-C≡CH]⁺ |

| 76 | Medium | [C₆H₅]⁺ |

Interpretation and Rationale:

-

Molecular Ion Peak: The molecular ion peak ([M]⁺) is expected to be observed with a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio), resulting in two peaks of nearly equal intensity separated by 2 m/z units (294 and 296).

-

Fragmentation Pattern: The fragmentation of pyrazoles is known to involve the loss of small molecules and radicals. For this compound, key fragmentations are expected to include:

-

Loss of the ethoxy radical (-OCH₂CH₃) from the ester group to give the ion at m/z 249/251.

-

Loss of the entire ethyl carboxylate group as a radical to give the ion at m/z 221/223.

-

Cleavage of the pyrazole ring can lead to the formation of the stable bromophenylacetylene radical cation at m/z 183/185.

-

Loss of bromine can also occur, leading to further fragmentation pathways.

-

Experimental Protocols

The acquisition of high-quality spectroscopic data is paramount for accurate structural elucidation. The following are generalized experimental protocols for the techniques discussed.

NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Cap the NMR tube and gently invert to ensure complete dissolution and mixing.

Data Acquisition:

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Typical parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.

IR Spectroscopy

Sample Preparation (KBr Pellet):

-

Grind a small amount (~1-2 mg) of the crystalline sample with ~100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

Data Acquisition:

-

Instrument: A Fourier Transform Infrared (FT-IR) spectrometer.

-

Procedure: Place the KBr pellet in the sample holder of the spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry

Sample Introduction:

-

Electron Ionization (EI): Introduce a small amount of the sample, either directly via a solids probe or through a gas chromatograph (GC) if the compound is sufficiently volatile and thermally stable.

Data Acquisition:

-

Instrument: A mass spectrometer capable of EI, such as a magnetic sector, quadrupole, or time-of-flight (TOF) analyzer.

-

Procedure: Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500) with a typical electron energy of 70 eV.

Visualization of Experimental Workflows

Caption: Workflow for the spectroscopic analysis of the target compound.

Conclusion

The comprehensive spectroscopic analysis of this compound through NMR, IR, and MS techniques provides a detailed and unambiguous confirmation of its molecular structure. The predicted data and interpretations presented in this guide, based on established principles and analysis of related compounds, offer a valuable resource for researchers in the fields of synthetic chemistry, medicinal chemistry, and drug development. Adherence to rigorous experimental protocols is essential for obtaining high-quality data, which is the foundation of sound scientific research. This guide serves as a practical reference for the characterization of this and similar pyrazole-based compounds, facilitating their further investigation and application in the pursuit of new therapeutic agents.

References

-

NIST. 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. [Link]

-

PubChem. ethyl 1H-pyrazole-4-carboxylate. [Link]

-

ResearchGate. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. [Link]

-

Connect Journals. SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. [Link]

-

The Royal Society of Chemistry. [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. [Link]

-

PubChem. Ethyl 5-methyl-1H-pyrazole-3-carboxylate. [Link]

-

MDPI. Regioselective [3+2] Cycloaddition of Di/trifluoromethylated Hydrazonoyl Chlorides with Fluorinated Nitroalkenes: A Facile Access to 3-Di/trifluoroalkyl-5-fluoropyrazoles - Supporting Information. [Link]

-

SpectraBase. Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate - Optional[13C NMR] - Chemical Shifts. [Link]

Topic: Solubility and Stability of Ethyl 3-(4-bromophenyl)-1H-pyrazole-5-carboxylate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

A Methodological Framework for the Physicochemical Characterization of a Novel Pyrazole Compound

Abstract

Ethyl 3-(4-bromophenyl)-1H-pyrazole-5-carboxylate represents a class of heterocyclic compounds of significant interest in medicinal and agricultural chemistry. The pyrazole scaffold is a privileged structure, known for its metabolic stability and versatile biological activities.[1][2] However, the successful progression of any new chemical entity (NCE) from discovery to application is fundamentally dependent on a thorough understanding of its physicochemical properties. This guide presents a comprehensive, methodology-focused framework for the systematic evaluation of the solubility and chemical stability of this compound. Rather than presenting pre-existing data, this document serves as a practical whitepaper, empowering researchers to generate robust, reliable, and submission-ready data packages. We will detail the theoretical underpinnings, provide field-proven experimental protocols, and outline the development of a requisite stability-indicating analytical method.

Part 1: Solubility Profiling

Theoretical Foundation: Predicting Solubility Behavior

The solubility of a compound is a critical determinant of its absorption, distribution, and overall bioavailability. The structure of this compound offers several clues to its likely solubility profile.

-

Structural Components:

-

Pyrazole Core: The pyrazole ring is aromatic and contains two nitrogen atoms. The N-1 hydrogen can act as a hydrogen bond donor, while the N-2 nitrogen acts as a hydrogen bond acceptor, potentially aiding solubility in polar protic solvents.[3]

-

4-Bromophenyl Group: This large, hydrophobic moiety at the C3 position will significantly decrease aqueous solubility due to its lipophilic nature.

-

Ethyl Carboxylate Group: The ester at the C5 position provides some polarity and a hydrogen bond acceptor site (the carbonyl oxygen), but its ethyl group adds to the overall lipophilicity.

-

Based on this structure, the compound is predicted to have low intrinsic solubility in aqueous media but good solubility in common organic solvents like ethanol, methanol, acetone, acetonitrile (ACN), and dimethyl sulfoxide (DMSO).[4][5][6] For drug development, understanding its aqueous solubility across a physiological pH range is paramount.

Experimental Workflow for Solubility Determination

A tiered approach is recommended, starting with a high-throughput kinetic assessment and proceeding to a more rigorous equilibrium measurement for key solvents.

Caption: High-level workflow for solubility characterization.

Protocol 1: Kinetic Solubility in Aqueous Buffers

This method provides a rapid assessment of solubility under non-equilibrium conditions, which is often representative of early-stage in vitro assays.

Methodology:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of the title compound in 100% DMSO.

-

Assay Plate Preparation: Dispense 98 µL of various aqueous buffers (e.g., pH 2.0, 5.0, 7.4, 9.0) into the wells of a 96-well microplate.

-

Compound Addition: Add 2 µL of the 10 mM DMSO stock solution to each well, resulting in a final concentration of 200 µM with 2% DMSO. Mix thoroughly.

-

Incubation: Incubate the plate at room temperature for 2 hours.

-

Measurement: Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring absorbance at a high wavelength (e.g., 620 nm).

-

Data Analysis: The concentration at which precipitation is first observed is recorded as the kinetic solubility.

Protocol 2: Thermodynamic (Shake-Flask) Solubility

This is the gold-standard method for determining equilibrium solubility, providing the most accurate and thermodynamically stable measurement.

Methodology:

-

Sample Preparation: Add an excess amount of the solid compound (e.g., 1-2 mg) to a series of vials containing 1 mL of the desired solvents (e.g., water, pH 7.4 phosphate-buffered saline, ethanol).

-

Equilibration: Seal the vials and agitate them on a shaker or rotator at a constant temperature (e.g., 25 °C) for 24 to 48 hours to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess, undissolved solid.

-

Sample Dilution: Carefully remove an aliquot of the clear supernatant and dilute it with a suitable mobile phase (as determined in Part 3) to fall within the linear range of the HPLC calibration curve.

-

Quantification: Analyze the diluted sample using a validated HPLC method (see Part 3) to determine the concentration of the dissolved compound.

Data Summary: Solubility Profile

All quantitative solubility data should be compiled into a clear, concise table.

| Solvent/Buffer System | Method | Temperature (°C) | Solubility (µg/mL) |

| pH 7.4 PBS | Kinetic | 25 | [Experimental Value] |

| pH 7.4 PBS | Thermodynamic | 25 | [Experimental Value] |

| Water | Thermodynamic | 25 | [Experimental Value] |

| Ethanol | Thermodynamic | 25 | [Experimental Value] |

| Acetonitrile | Thermodynamic | 25 | [Experimental Value] |

Part 2: Chemical Stability and Forced Degradation

Theoretical Foundation: Identifying Potential Liabilities

Forced degradation studies are a regulatory requirement (ICH Q1A) designed to identify the likely degradation products, establish degradation pathways, and demonstrate the specificity of the analytical method.[7][8] The structure of this compound suggests specific vulnerabilities.

-

Hydrolytic Degradation: The ethyl ester is the most probable site of hydrolysis. Under acidic or basic conditions, it can hydrolyze to the corresponding carboxylic acid, a common degradation pathway for ester-containing drugs.[9]

-

Oxidative Degradation: While the pyrazole ring is generally stable, strong oxidative conditions could potentially lead to ring-opening or the formation of N-oxide species.[1]

-

Photolytic Degradation: The aromatic systems (pyrazole and bromophenyl) can absorb UV light, potentially leading to photolytic degradation through radical mechanisms.

-

Thermal Degradation: High heat can provide the energy needed to overcome activation barriers for various degradation reactions.

Experimental Workflow for Forced Degradation

Caption: Standard workflow for forced degradation studies.

Protocol 3: Forced Degradation Studies

Objective: To generate ~5-20% degradation of the parent compound to ensure significant degradants are formed without complete destruction of the molecule. Time points (e.g., 2, 8, 24 hours) should be taken to monitor the reaction.

Methodology:

-

Stock Solution: Prepare a ~1 mg/mL solution of the compound in a 50:50 acetonitrile:water mixture.

-

Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M HCl (final concentration 0.1 M HCl). Incubate at 60°C. At each time point, withdraw an aliquot and neutralize with an equivalent amount of 0.1 M NaOH.

-

Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH (final concentration 0.1 M NaOH). Keep at room temperature. At each time point, withdraw an aliquot and neutralize with an equivalent amount of 0.1 M HCl.

-

Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 6% H₂O₂ (final concentration 3% H₂O₂). Keep at room temperature.

-

Thermal Degradation:

-

Solution: Store the stock solution in a sealed vial at 80°C.

-

Solid: Store the solid compound in a vial at 80°C. For analysis, dissolve the solid in the mobile phase.

-

-

Photolytic Degradation: Expose the stock solution and solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.

-

Analysis: Analyze all samples against a non-stressed control using the stability-indicating HPLC method detailed in Part 3.

Data Summary: Stability Profile

| Stress Condition | Reagent/Temp | Duration | % Assay of Parent | % Degradation | No. of Degradants |

| Acid Hydrolysis | 0.1 M HCl, 60°C | [Time] | [Value] | [Value] | [Value] |

| Base Hydrolysis | 0.1 M NaOH, RT | [Time] | [Value] | [Value] | [Value] |

| Oxidation | 3% H₂O₂, RT | [Time] | [Value] | [Value] | [Value] |

| Thermal (Solution) | 80°C | [Time] | [Value] | [Value] | [Value] |

| Photolytic | ICH Q1B | [Time] | [Value] | [Value] | [Value] |

Part 3: Stability-Indicating Analytical Method

Core Principles: Method Development and Validation

A stability-indicating method (SIM) is an analytical procedure that can accurately quantify the decrease in the amount of the active compound due to degradation. It must be able to separate the parent peak from all potential degradation products and formulation excipients. For pyrazole derivatives, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is a highly suitable technique.[10][11]

Caption: Workflow for developing a stability-indicating HPLC method.

Protocol 4: Exemplary RP-HPLC Method

This protocol provides a starting point for method development. Optimization will be required based on the results of the forced degradation studies.

Instrumentation and Conditions:

-

HPLC System: Agilent 1260 Infinity II or equivalent, with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).

-

Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

-

Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

-

Gradient Program:

-

0-2 min: 40% B

-

2-15 min: 40% to 95% B

-

15-18 min: 95% B

-

18-18.1 min: 95% to 40% B

-

18.1-22 min: 40% B

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Injection Volume: 10 µL.

-

Detection: DAD, monitor at 254 nm (or the λmax of the compound).

Method Validation

Once the method is shown to be stability-indicating (i.e., it can resolve the parent peak from all degradant peaks), it must be validated according to ICH Q2(R1) guidelines.[10]

-

Specificity: Confirmed by the forced degradation study.

-

Linearity: A minimum of five concentrations are prepared, and the peak area is plotted against concentration. The correlation coefficient (r²) should be ≥ 0.999.[11]

-

Accuracy: Determined by performing recovery studies on spiked samples. Recoveries should typically be within 98-102%.

-

Precision: Assessed at the repeatability (intra-day) and intermediate precision (inter-day) levels. The relative standard deviation (%RSD) should be ≤ 2%.

-

Limit of Quantification (LOQ): The lowest concentration that can be quantified with acceptable precision and accuracy.[11]

Conclusion

This technical guide provides a robust, systematic framework for the comprehensive evaluation of the solubility and stability of this compound. By adhering to these principles and protocols, researchers and drug development professionals can generate a high-quality physicochemical data package. This information is foundational for making informed decisions regarding lead optimization, formulation development, and regulatory submissions. The provided methodologies, while centered on a specific molecule, are broadly applicable to other novel heterocyclic compounds, serving as a valuable resource for the broader scientific community.

References

- Solubility of Things. (n.d.). Pyrazole.

- BenchChem. (2025). Improving solubility of pyrazole derivatives for reaction.

- Igbokwe, N. N., et al. (n.d.). A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized... R Discovery.

- Sivagam, B., Sekar, R., et al. (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Semantic Scholar.

-

Kumar, V., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. Retrieved January 17, 2026, from [Link]

-

Han, X., et al. (2011). Ethyl 1-benzyl-3-(4-bromophenyl)-1H-pyrazole-5-carboxylate. Acta Crystallographica Section E. Retrieved January 17, 2026, from [Link]

-

International Journal of Chemical and Pharmaceutical Analysis. (n.d.). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. ijcpa.in. Retrieved January 17, 2026, from [Link]

- ChemicalBook. (n.d.). ETHYL 3-(4-BROMOPHENYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXYLATE synthesis.

- BenchChem. (2025). Dealing with poor solubility of pyrazole derivatives during synthesis.

-

Wang, X., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. Retrieved January 17, 2026, from [Link]

-

Naim, M. J., et al. (2016). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Retrieved January 17, 2026, from [Link]

-

Goyal, A., et al. (2021). An Insight into Pyrazole-containing Compounds: Synthesis and Pharmacological Activities. Current Organic Synthesis. Retrieved January 17, 2026, from [Link]

-

MedCrave. (2016). Forced Degradation Studies. Retrieved January 17, 2026, from [Link]

-

International Journal of Research in Pharmaceutical Sciences and Technology. (2021). A Brief Study on Forced Degradation Studies with Regulatory Guidance. Retrieved January 17, 2026, from [Link]

-

Rawat, T., & Pandey, I. P. (2015). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. Retrieved January 17, 2026, from [Link]

- BenchChem. (2025). Technical Support Center: HPLC Analysis of Pyrazolinone Derivatives.

-

Pharma Guideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved January 17, 2026, from [Link]

Sources

- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 10. discovery.researcher.life [discovery.researcher.life]

- 11. [PDF] A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity | Semantic Scholar [semanticscholar.org]

A Senior Application Scientist's Guide to Sourcing Ethyl 3-(4-bromophenyl)-1H-pyrazole-5-carboxylate for Research and Development

Abstract

Ethyl 3-(4-bromophenyl)-1H-pyrazole-5-carboxylate is a pivotal heterocyclic building block in the synthesis of pharmacologically active molecules and advanced agrochemicals.[1][2] The integrity of research and development outcomes is critically dependent on the quality, purity, and reliable supply of this starting material. This technical guide provides researchers, chemists, and procurement specialists with a comprehensive framework for identifying, qualifying, and verifying commercial sources of this compound. We will delve into the supplier landscape, outline a robust supplier qualification workflow, detail essential analytical protocols for incoming material verification, and provide guidance on safe handling and storage.

Introduction: The Significance of this compound

This compound, with CAS Number 1048930-76-2, is a disubstituted pyrazole derivative.[3] Its structure features a central pyrazole ring, a bromophenyl group at the 3-position, and an ethyl carboxylate group at the 5-position. This specific arrangement of functional groups makes it a versatile intermediate for creating a diverse range of more complex molecules. The bromine atom serves as a convenient handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), while the ester can be hydrolyzed to the corresponding carboxylic acid for amide bond formation or other derivatizations.[4][5]

Given its role as a foundational scaffold, the purity of this raw material is paramount. The presence of regioisomeric, unreacted, or solvent-related impurities can lead to unforeseen side reactions, complicate purification of downstream products, and ultimately compromise the validity of biological or material science data.

Key Molecular Properties:

-

Molecular Formula: C₁₂H₁₁BrN₂O₂[3]

-

Molecular Weight: 295.13 g/mol

-

Appearance: Typically a white to off-white solid or powder.[2]

-

SMILES: CCOC(=O)c1cc(n[nH]1)-c2ccc(Br)cc2[6]

-

InChI Key: VCEOMTVGHVZJDJ-UHFFFAOYSA-N

The Commercial Supplier Landscape

A variety of chemical suppliers, from large global distributors to specialized synthesis labs, offer this compound. The choice of supplier often involves a trade-off between cost, availability, quality documentation, and scale. Below is a comparative table of representative suppliers.

| Supplier | Product/Catalog Number | Stated Purity | Availability/Scale | Key Documentation |

| Sigma-Aldrich (Merck) | JRD0060 | AldrichCPR¹ | Gram Scale (e.g., 1 G) | Certificate of Analysis (COA), Certificate of Origin (COO) available. |

| Oakwood Chemical | 033559 | Not explicitly stated | Gram Scale | Certificate of Analysis (CofA) available upon request.[3] |

| BLD Pharm | BLD-176375 | Not explicitly stated | Gram to Kilogram | Certificate of Analysis (COA) inquiry available online.[7] |

| Amerigo Scientific | Inquire | Reagent Grade | Inquire | General product page available.[6][8] |

¹AldrichCPR (Chemically Pure Reagent): This designation from Sigma-Aldrich indicates that the product is provided for early discovery research. The buyer assumes responsibility for confirming the product's identity and purity, as extensive analytical data is not typically collected by the supplier for these items. This underscores the critical need for in-house quality control.

Supplier Qualification and Due Diligence

Selecting a supplier should extend beyond a simple price comparison. A systematic evaluation ensures a consistent and reliable supply of high-quality material, minimizing project delays and batch-to-batch variability.

A Workflow for Supplier Evaluation

The following workflow provides a logical sequence for qualifying a new supplier for a critical reagent like this compound.

Caption: Workflow for qualifying a chemical supplier.

Causality in Supplier Selection

-

Why Request an Example COA? A Certificate of Analysis reveals the specific analytical tests the supplier performs (e.g., ¹H NMR, HPLC, GC) and the purity results for a typical batch. The absence of robust analytical data on a COA is a significant red flag.

-

Why Order an Evaluation Sample? Trust but verify. An initial small-scale purchase allows your own quality control lab to independently confirm the material's identity, purity, and impurity profile before committing to a larger order for critical experiments.

Incoming Quality Control: A Self-Validating Protocol

Upon receipt of the material, it is imperative to perform in-house analytical testing. This not only verifies the supplier's claims but also establishes a baseline for batch-to-batch consistency.

QC Workflow

Caption: Incoming quality control workflow for chemical reagents.

Step-by-Step Analytical Protocols

Protocol 1: ¹H NMR Spectroscopy for Structural Verification

-

Objective: To confirm the chemical structure and identify any major organic impurities or residual solvents.

-

Methodology:

-

Accurately weigh 5-10 mg of the compound into an NMR tube.

-

Add ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Ensure the chosen solvent does not have peaks that overlap with key analyte signals.

-

Vortex briefly to dissolve the sample completely.

-

Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.

-

-

Expected Chemical Shifts (Predicted, may vary based on solvent):

-

Ethyl Group (CH₂): Quartet, ~4.4 ppm.

-

Ethyl Group (CH₃): Triplet, ~1.4 ppm.

-

Aromatic Protons (Bromophenyl Ring): Two doublets, ~7.7-8.0 ppm.

-

Pyrazole CH: Singlet, ~7.0-7.5 ppm.

-

Pyrazole NH: Broad singlet, >13 ppm (may be broad and exchangeable).

-

-

Trustworthiness Check: The integration of the peaks should correspond to the number of protons in the structure (e.g., the ratio of the bromophenyl protons to the pyrazole CH proton should be 4:1).

Protocol 2: HPLC-UV for Purity Assessment

-

Objective: To quantify the purity of the compound and identify non-volatile impurities.

-

Methodology:

-

Sample Preparation: Prepare a stock solution of the compound in acetonitrile or methanol at a concentration of ~1 mg/mL. Dilute to ~0.1 mg/mL for injection.

-

HPLC System: A standard reverse-phase system is appropriate.

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: Start at 60% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

-

Flow Rate: 1.0 mL/min.

-

Detector: UV at 254 nm.

-

Injection Volume: 10 µL.

-

-

-

Data Interpretation: Purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.

-

Self-Validation: Run a blank (injection of mobile phase) to ensure the system is clean. The method should be able to separate the main peak from potential impurities, such as the corresponding carboxylic acid (from hydrolysis) which would elute earlier.

Safety, Handling, and Storage

As a brominated aromatic heterocyclic compound, proper safety protocols are mandatory.[9]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[9][10]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[11][12] Avoid direct contact with skin and eyes.[12]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[9] Keep away from strong oxidizing agents and incompatible materials.[12]

-

Spill & Disposal: In case of a spill, use an inert absorbent material.[12] Dispose of the chemical and contaminated materials in accordance with local, state, and federal regulations.

Conclusion

The successful application of this compound in a research or drug development program begins with meticulous sourcing. While the supplier landscape offers several options, a researcher's responsibility extends to rigorous verification of the material's quality. By implementing a structured supplier qualification process and robust in-house analytical QC, scientists can build a foundation of chemical integrity, ensuring the reliability and reproducibility of their experimental results. This due diligence is not an impediment to research but a critical accelerator of scientific progress.

References

-

Oakwood Chemical. This compound. [Link]

-

National Center for Biotechnology Information (PMC). Ethyl 1-benzyl-3-(4-bromophenyl)-1H-pyrazole-5-carboxylate. [Link]

-

Amerigo Scientific. This compound. [Link]

-

Dolly Corporation. Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. [Link]

-

Carl ROTH. Safety Data Sheet: Bromine. [Link]

-

National Research Council. LCSS: BROMINE. [Link]

-

UPL. Bromination safety. [Link]

-

Slideshare. Bromine handling and safety. [Link]

-

ResearchGate. Synthesis of the starting compound 3-(4-bromophenyl)-1-ethyl-1H-pyrazole-4-carbaldehyde 1. [Link]

-

ResearchGate. Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. [Link]

-

MDPI. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link]

-

National Center for Biotechnology Information (PMC). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. [Link]

-

Slideshare. Pyrazole - Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. [Link]

Sources

- 1. Ethyl 1-benzyl-3-(4-bromophenyl)-1H-pyrazole-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound [oakwoodchemical.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound - Amerigo Scientific [amerigoscientific.com]

- 7. 1048930-76-2|this compound|BLD Pharm [bldpharm.com]

- 8. labsolu.ca [labsolu.ca]

- 9. dollycorporation.com [dollycorporation.com]

- 10. youtube.com [youtube.com]

- 11. carlroth.com [carlroth.com]

- 12. LCSS: BROMINE [web.stanford.edu]

An In-depth Technical Guide to Belumosudil (CAS RN: 1048930-76-2)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: A New Paradigm in Modulating Immune and Fibrotic Pathways